

Application Notes and Protocols for Methyl Acetyl-L-cysteinate

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Compound of Interest		
Compound Name:	Methyl acetyl-L-cysteinate	
Cat. No.:	B1277627	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetyl-L-cysteinate, more commonly known as N-acetyl-L-cysteine methyl ester, is a derivative of the well-characterized antioxidant N-acetylcysteine (NAC). The esterification of the carboxylic acid group in NAC to its methyl ester form is thought to enhance its lipophilicity, potentially leading to improved cell permeability and bioavailability. These characteristics make it a compound of interest for therapeutic and research applications where the delivery of a cysteine prodrug and glutathione precursor is beneficial. This document provides detailed protocols for the synthesis and experimental use of N-acetyl-L-cysteine methyl ester, along with a summary of its effects on relevant biomarkers and signaling pathways.

Physicochemical Properties

Property	Value
Molecular Formula	C6H11NO3S
Molecular Weight	177.22 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and ethyl acetate.



Mechanism of Action

Similar to its parent compound NAC, N-acetyl-L-cysteine methyl ester is anticipated to exert its biological effects primarily through its role as a precursor to L-cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH). By replenishing intracellular cysteine levels, it can boost GSH synthesis, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds. This antioxidant activity is central to its protective effects against oxidative stress-induced cellular damage.

Experimental Protocols Protocol 1: Synthesis of N-acetyl-L-cysteine Methyl Ester

This protocol describes a common method for the synthesis of N-acetyl-L-cysteine methyl ester via acid-catalyzed esterification of N-acetyl-L-cysteine.[1][2][3]

Materials:

- N-acetyl-L-cysteine
- Dry methanol
- Concentrated sulfuric acid (H₂SO₄)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Round-bottom flask
- Magnetic stirrer and stir bar



- Dropping funnel
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) in a round-bottom flask under a nitrogen atmosphere.
- Stir the suspension vigorously for 15 minutes at room temperature.
- Slowly add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the stirring suspension.
- Continue to stir the reaction mixture at room temperature for 22-24 hours.
- After the reaction is complete, add water (e.g., 25 mL) to the mixture.
- Remove the volatile solvents (primarily methanol) under reduced pressure using a rotary evaporator.
- Dilute the resulting residue with ethyl acetate (e.g., 200 mL).
- Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (e.g., 150 mL) to neutralize any remaining acid.
- Allow the layers to separate and collect the organic layer.
- Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL) to maximize product recovery.
- Combine all organic extracts and dry over anhydrous sodium sulfate.
- Filter the dried organic solution to remove the sodium sulfate.



 Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

Workflow Diagram:



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Synthesis of N-acetyl-L-cysteine methyl ester.

Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay

This protocol is adapted from studies on NAC and its derivatives to assess the direct antioxidant capacity of N-acetyl-L-cysteine methyl ester.[4]

Materials:

- N-acetyl-L-cysteine methyl ester
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader
- Ascorbic acid (positive control)

Procedure:

- Prepare a stock solution of N-acetyl-L-cysteine methyl ester in methanol.
- Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.



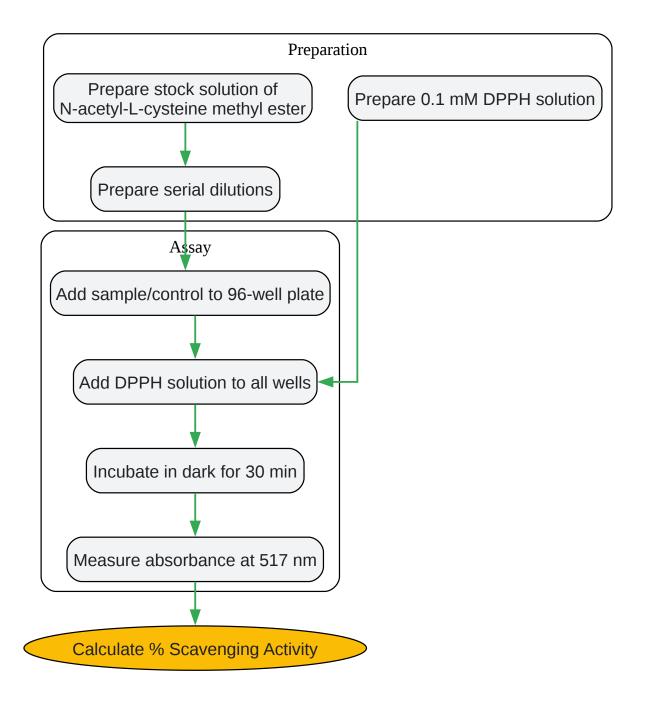




- Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
- In a 96-well microplate, add a specific volume of each dilution of the test compound (e.g., $100~\mu L$).
- Add the same volume of methanol to a well to serve as a negative control.
- Add the same volume of an ascorbic acid solution of known concentration as a positive control.
- To each well, add a specific volume of the DPPH solution (e.g., 100 μL).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Workflow Diagram:





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DPPH radical scavenging assay workflow.

Protocol 3: In Vivo Administration in a Rat Model of Oxidative Stress

Methodological & Application





This protocol provides a general framework for administering N-acetyl-L-cysteine methyl ester to rats to evaluate its protective effects against an induced oxidative stress condition. This is adapted from protocols using NAC.[5][6]

Materials:

- N-acetyl-L-cysteine methyl ester
- Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
- Oxidative stress-inducing agent (e.g., cisplatin, lipopolysaccharide)
- Male Wistar rats (or other appropriate strain)
- Gavage needles or appropriate injection supplies
- Equipment for blood and tissue collection and analysis

Procedure:

- Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
- Grouping: Randomly divide the animals into experimental groups (e.g., Control, Vehicle + Oxidative Agent, N-acetyl-L-cysteine methyl ester + Oxidative Agent).
- Dosing Preparation: Prepare the required dose of N-acetyl-L-cysteine methyl ester in the chosen vehicle. The dose will need to be determined based on preliminary studies or literature on related compounds (e.g., doses for NAC in rats range from 50 to 1200 mg/kg).
 [5]
- Administration: Administer N-acetyl-L-cysteine methyl ester via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before or after the administration of the oxidative stress-inducing agent.
- Induction of Oxidative Stress: Administer the oxidative stress-inducing agent according to the established protocol for the chosen model.



- Monitoring: Monitor the animals for clinical signs of toxicity or distress throughout the experimental period.
- Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and tissue samples (e.g., liver, kidney, brain) for biochemical and histological analysis.
- Biochemical Analysis: Analyze samples for markers of oxidative stress (e.g., malondialdehyde, glutathione levels, antioxidant enzyme activities) and organ-specific damage markers.

Data Presentation

The following tables summarize representative quantitative data from studies on N-acetylcysteine, which can be used as a reference for expected outcomes with its methyl ester derivative.

Table 1: Effect of N-acetylcysteine on Markers of Oxidative Stress in Patients with Multiple Sclerosis[7][8]

Parameter	Control Group (Change after 8 weeks)	NAC Group (Change after 8 weeks)	p-value
Serum MDA (μmol/L)	2.75 [-0.25–5.22]	-0.33 [-5.85–2.50]	0.03
Erythrocyte GSH (μmol/g Hb)	No significant change	No significant change	> 0.05

Data are presented as median [interquartile range] or mean \pm SD. MDA: Malondialdehyde; GSH: Glutathione; NAC: N-acetylcysteine.

Table 2: Effect of N-acetylcysteine Administration Route on Cisplatin-Induced Nephrotoxicity in Rats[5]



Treatment Group (NAC 400 mg/kg)	Blood Urea Nitrogen (BUN, mg/dL)	Creatinine (CR, mg/dL)
Cisplatin only	135.0 ± 7.5	2.5 ± 0.4
Cisplatin + NAC (Oral)	123.3 ± 8.2	1.77 ± 0.21
Cisplatin + NAC (Intraperitoneal)	131.8 ± 8.2	2.3 ± 0.38
Cisplatin + NAC (Intravenous)	26.3 ± 6.8	0.47 ± 0.15

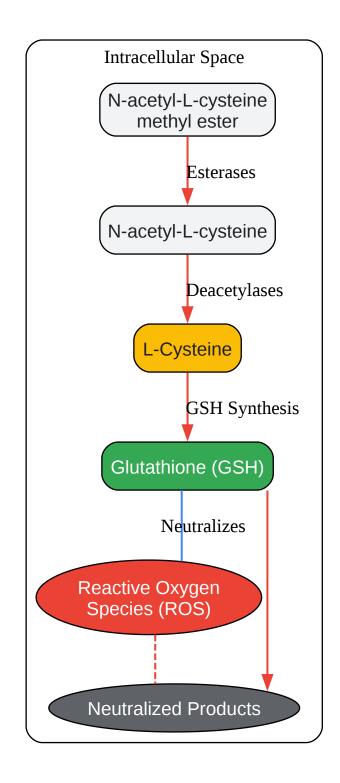
Data are presented as mean ± SEM.

Signaling Pathways

N-acetylcysteine and its derivatives are known to modulate several key signaling pathways involved in oxidative stress, inflammation, and cell survival.

Glutathione Synthesis and Antioxidant Defense Pathway:





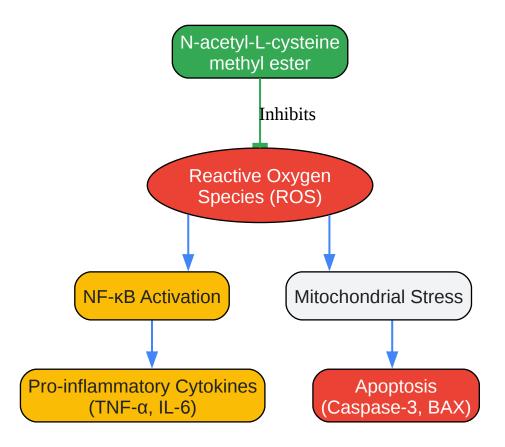
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Glutathione synthesis pathway.

Modulation of Inflammatory and Apoptotic Pathways:



High levels of reactive oxygen species can activate pro-inflammatory and pro-apoptotic signaling cascades. By reducing oxidative stress, N-acetyl-L-cysteine methyl ester can indirectly inhibit these pathways.



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Inhibition of inflammatory and apoptotic pathways.

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